![molecular formula C12H11F3O3 B1422579 3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid CAS No. 1269151-80-5](/img/structure/B1422579.png)
3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid
Overview
Description
3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C12H11F3O3 . It has a molecular weight of 260.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11F3O3/c13-12(14,15)18-10-3-1-7(2-4-10)8-5-9(6-8)11(16)17/h1-4,8-9H,5-6H2,(H,16,17) . This indicates the presence of a trifluoromethoxy group attached to a phenyl group, which is further attached to a cyclobutane ring bearing a carboxylic acid group .Scientific Research Applications
Structural and Conformational Analysis
Research on similar compounds, such as cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, involves X-ray diffraction methods to determine their structures. These studies provide insights into the puckering of the cyclobutane ring and the spatial arrangement of substituents, which are essential for understanding the properties and potential applications of 3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid (Reisner et al., 1983).
Synthesis and Tracer Applications
The synthesis of fluorine-18 labeled analogs like 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid for positron emission tomography, is closely related. These compounds, due to their structure, can be used as tracers for tumor delineation in medical imaging (Shoup & Goodman, 1999).
Photodimerization Studies
Compounds like 4-(3-oxo-3-phenyl-1-propenyl)benzoic acid and its esters, which have structural similarities, undergo photodimerization to yield cyclobutane derivatives. Such reactions are crucial for understanding the photochemical properties and potential applications in photochemistry and materials science (Hasegawa et al., 1985).
Scale-Up Synthesis for Biologically Active Compounds
Continuous photo flow synthesis has been investigated for compounds like tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate, leading to derivatives like cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid. This process is significant for the large-scale production of biologically active compounds containing the cyclobutane ring (Yamashita et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)18-10-3-1-7(2-4-10)8-5-9(6-8)11(16)17/h1-4,8-9H,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDJBFXAKZTWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1422497.png)
![2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B1422498.png)
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1422499.png)
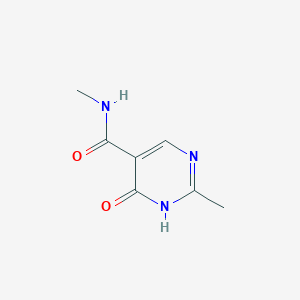
![2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B1422502.png)
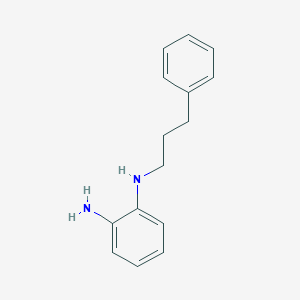
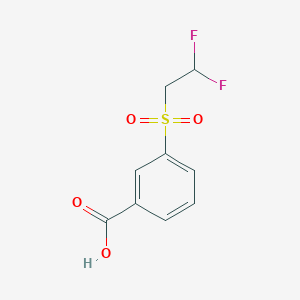
![2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid](/img/structure/B1422508.png)
![Methoxy[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B1422509.png)
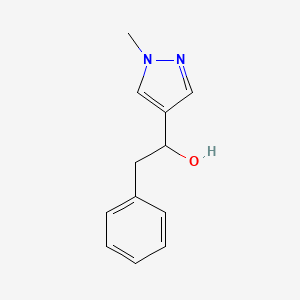
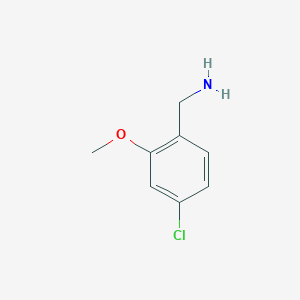
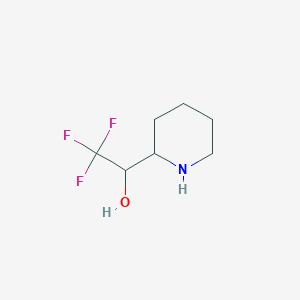
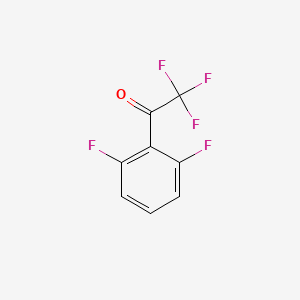
![N'-[1-[(Furan-2-ylmethyl)amino]2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422519.png)